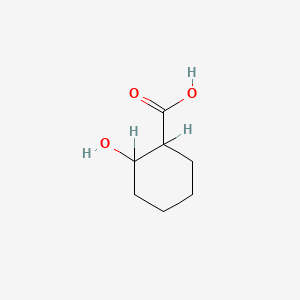

2-Hydroxycyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxycyclohexanecarboxylic acid is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the cyclohexane ring. This compound is known for its white crystalline appearance and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hydroxycyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclohexanecarboxylic acid. This reaction typically uses oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like tungsten oxide (WO₃) under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of phenol to cyclohexanol, followed by oxidation to cyclohexanone and subsequent carboxylation. This multi-step process ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxycyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

Reduction: Cyclohexanol.

Substitution: Halogenated cyclohexanecarboxylic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Hydroxycyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable in creating diverse chemical entities.

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Cyclohexanone or cyclohexanecarboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Cyclohexanol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various substituted cyclohexanecarboxylic acids | Thionyl chloride, phosphorus tribromide |

Biological Research

The compound plays a significant role in biological studies, particularly in metabolic pathways and enzyme interactions. Its biological activities include:

- Choleretic Activity : Promoting bile secretion, with clinical studies showing a 100-150% increase in bile secretion among patients with hepatic conditions when administered at doses of 25-50 mg/kg.

| Condition | Patients Treated | Improvement Observed |

|---|---|---|

| Chronic Cholecystitis | 13 | 90% resolution |

| Slight to Moderate Hepatic Insufficiency | 10 | Significant improvement |

| Calculosis of Biliary Ducts | 4 | Limited improvement |

- Antimicrobial Properties : Derivatives have shown effectiveness against various bacteria and potential as insect repellents, notably against Culicoides impunctatus.

Medical Applications

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory effects. In vitro studies indicate that it can modulate the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Study on Hepatic Conditions

A clinical trial evaluated formulations containing this compound for patients with hepatic insufficiency. Results indicated significant improvements in bile secretion without adverse effects on digestive activities or hematochemical parameters.

Insect Repellent Research

Laboratory tests demonstrated that trans-2-hydroxycyclohexanecarboxylic acid effectively deterred feeding behavior in biting midges, indicating its potential as a natural insect repellent.

Comparison with Related Compounds

This compound is unique compared to related compounds such as cyclohexanecarboxylic acid and cyclohexanol:

| Compound | Functional Groups | Applications |

|---|---|---|

| Cyclohexanecarboxylic Acid | Carboxylic Acid | Limited reactivity |

| Cyclohexanol | Hydroxyl Group | Lacks carboxylic functionality |

| 2-Hydroxycyclohexanone | Ketone Group | Altered chemical properties |

Mecanismo De Acción

The mechanism of action of 2-Hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as a substrate for enzymes involved in hydroxylation and carboxylation reactions. These interactions influence various metabolic pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Cyclohexanol: Contains only the hydroxyl group without the carboxylic acid group.

Cyclohexanone: Features a ketone group instead of the hydroxyl and carboxylic acid groups.

Uniqueness

2-Hydroxycyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Actividad Biológica

2-Hydroxycyclohexanecarboxylic acid (also known as 2-hydroxycyclohexanoic acid) is a hydroxy monocarboxylic acid with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its diverse effects on biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- CAS Number : 609-69-8

The presence of both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group allows for hydrogen bonding, while the carboxylic acid group facilitates electrostatic interactions. These interactions can influence enzyme activity, receptor binding, and metabolic pathways.

1. Choleretic Activity

Research indicates that this compound exhibits significant choleretic activity , promoting bile secretion. A study involving 40 patients demonstrated its effectiveness in enhancing bile flow, which is crucial for digestion and absorption of fats.

2. Antimicrobial Effects

The compound has been investigated for its potential antimicrobial properties . It has shown inhibitory effects against various bacterial strains, suggesting its utility in developing new antimicrobial agents. For instance, derivatives of this compound have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Properties

Studies have indicated that this compound may possess anti-inflammatory effects . Its ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Choleretic Activity | Promotes bile secretion | |

| Antimicrobial Effects | Inhibitory action against bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Choleretic Activity

In a clinical trial involving patients with gallbladder dysfunction, administration of this compound resulted in a statistically significant increase in bile output compared to a placebo group. This effect was attributed to the compound's ability to stimulate hepatic function and enhance bile synthesis.

Case Study: Antimicrobial Efficacy

A series of laboratory studies evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited potent activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Propiedades

Número CAS |

17502-32-8 |

|---|---|

Fórmula molecular |

C7H12O3 |

Peso molecular |

144.17 g/mol |

Nombre IUPAC |

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |

Clave InChI |

SNKAANHOVFZAMR-PHDIDXHHSA-N |

SMILES |

C1CCC(C(C1)C(=O)O)O |

SMILES isomérico |

C1CC[C@H]([C@@H](C1)C(=O)O)O |

SMILES canónico |

C1CCC(C(C1)C(=O)O)O |

Key on ui other cas no. |

28131-61-5 |

Pictogramas |

Corrosive |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.